
2-(4-aminophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-aminophenyl)acetic acid involves the reduction of 4-nitrophenylacetic acid. The process typically includes the following steps :
Reactants: 4-nitrophenylacetic acid, water, acetic acid, and iron powder.
Reaction Conditions: The mixture is stirred and heated to 90-95°C, followed by the gradual addition of iron powder. The reaction is then refluxed for 2 hours.
Neutralization: The reaction mixture is cooled to 40-50°C and neutralized with sodium carbonate to a pH of 9.
Filtration and Precipitation: The filtrate is neutralized with acetic acid to a pH of 4, resulting in the precipitation of this compound with a yield of 95%.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminophenyl)acetic acid undergoes various chemical reactions, including:
Condensation: It can react with phthalic anhydride to form (dioxoisoindolin-2-yl)phenylacetic acid.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Condensation: Phthalic anhydride, typically under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Major Products
Condensation Product: (dioxoisoindolin-2-yl)phenylacetic acid.
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Reduced forms of the amino group.
Applications De Recherche Scientifique
2-(4-aminophenyl)acetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, making it useful in studying peptide transport mechanisms.
Industry: Employed in the synthesis of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-aminophenyl)acetic acid involves its interaction with the epithelial peptide transporter PepT1 . By inhibiting this transporter, it affects the uptake of peptides in epithelial cells. This interaction is crucial for studying peptide transport and developing inhibitors for therapeutic purposes.
Comparaison Avec Des Composés Similaires
2-(4-aminophenyl)acetic acid can be compared with other similar compounds, such as :
- 4-aminobenzoic acid
- 4-(aminomethyl)benzoic acid
- 3-(4-aminophenyl)propionic acid
- 4-(4-aminophenyl)butyric acid
Uniqueness
What sets this compound apart is its specific interaction with the epithelial peptide transporter PepT1, which is not commonly observed in other similar compounds. This unique property makes it valuable for research in peptide transport and related fields.
Propriétés
Numéro CAS |
1173022-36-0 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-(4-aminophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i8+1 |
Clé InChI |
CSEWAUGPAQPMDC-VJJZLTLGSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[13C](=O)O)N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


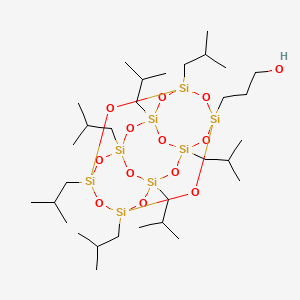
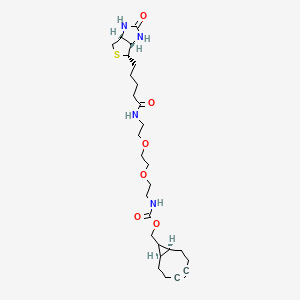
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
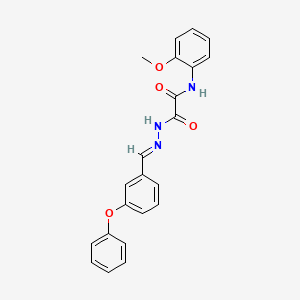
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

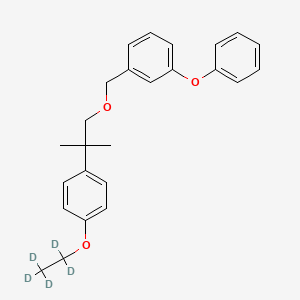
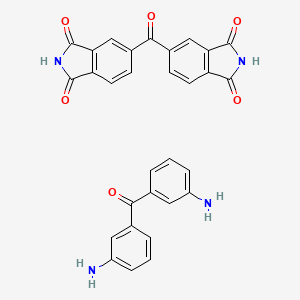
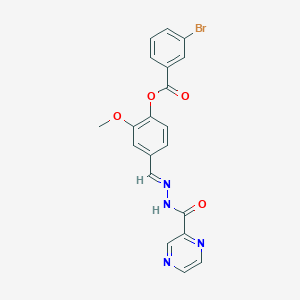

![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)

